7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione , also known by its chemical formula C15H20ClN5O2 , is a compound with intriguing pharmacological properties. It falls within the class of xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors play a crucial role in managing type 2 diabetes by enhancing insulin secretion and regulating blood glucose levels .
Synthesis Analysis
The synthetic route to produce this compound involves several steps, including the introduction of a chloro-but-2-enyl group, piperidine ring formation, and subsequent purine ring closure. Detailed synthetic protocols are available in scientific literature, and researchers have explored various methods to achieve efficient synthesis .
Molecular Structure Analysis
The molecular structure of 7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione consists of a purine core with a piperidine ring attached at position 8. The presence of the chloro-but-2-enyl group further modifies its structure. The compound’s three-dimensional arrangement influences its interactions with biological targets .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not extensively documented, it likely participates in enzymatic interactions with DPP-4. These interactions inhibit the enzymatic breakdown of glucagon-like peptide-1 (GLP-1) and enhance GLP-1’s effects on glucose homeostasis. Further studies are needed to elucidate its reactivity and potential transformations .
Mecanismo De Acción
7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione acts as a competitive and selective DPP-4 inhibitor. By inhibiting DPP-4, it prolongs the half-life of GLP-1, which enhances insulin secretion, suppresses glucagon release, and improves glycemic control in patients with type 2 diabetes. The compound’s binding to the active site of DPP-4 prevents the enzymatic degradation of GLP-1 .
Direcciones Futuras
Researchers should explore the compound’s pharmacokinetics, potential drug interactions, and long-term safety. Additionally, investigations into its efficacy in clinical settings and its impact on patient outcomes are essential. Collaborative efforts between academia, pharmaceutical companies, and regulatory bodies will guide its development as a therapeutic agent .
Propiedades
IUPAC Name |
7-[(E)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-3-4-10-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-8-6-5-7-9-19/h3-4H,5-10H2,1-2H3,(H,17,21,22)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBWGXVDCJZWOM-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(E)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.